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molecular formula C8H9NO3 B1317243 Methyl 2-(hydroxymethyl)isonicotinate CAS No. 58481-17-7

Methyl 2-(hydroxymethyl)isonicotinate

Cat. No. B1317243
M. Wt: 167.16 g/mol
InChI Key: PBBNEARCAGHGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415378B2

Procedure details

The reaction was performed in 2 separate 1000 mL round-bottomed flasks. To a solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in MeOH (700 mL) under reflux, was added a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) over 20 min. The reaction was refluxed for 20 min and was then allowed to cool to room temperature. The solid was filtered off and washed with MeOH. MeOH was removed from the filtrate under reduced pressure and then was neutralised by cautious stepwise addition of solid Na2CO3 under ice-cooling. The aqueous solution was extracted with ethyl acetate and the combined organic layers were dried with Na2SO4 and evaporated. The dark-brown residue was treated with cyclohexane (3×300 mL) and the cyclohexane phase was decanted. The remaining dark-brown residue was purified by automated flash chromatography on 2 Biotage® KP-SIL 340 g columns. A gradient from 25% to 100% of EtOAc in heptane over 10 CV was used as mobile phase. Methyl 2-(hydroxymethyl)isonicotinate (27.5 g, 32%) was isolated. 1H NMR (400 MHz, cdcl3) δ 3.90 (s, 3H), 4.78 (s, 2H), 7.57-7.90 (m, 2H), 8.64 (s, 1H). MS m/z 168 (M+H)+
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Name
ammonium peroxydisulfate
Quantity
210 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH3:28][OH:29]>O>[OH:29][CH2:28][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][N:5]=1)[C:1]([O:9][CH3:10])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Name
Quantity
2.34 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
700 mL
Type
reactant
Smiles
CO
Step Two
Name
ammonium peroxydisulfate
Quantity
210 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate 1000 mL round-bottomed flasks
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
MeOH was removed from the filtrate under reduced pressure
ADDITION
Type
ADDITION
Details
was neutralised by cautious stepwise addition of solid Na2CO3 under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The dark-brown residue was treated with cyclohexane (3×300 mL)
CUSTOM
Type
CUSTOM
Details
the cyclohexane phase was decanted
CUSTOM
Type
CUSTOM
Details
The remaining dark-brown residue was purified by automated flash chromatography on 2 Biotage® KP-SIL 340 g columns

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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